molecular formula C4H6N4O2 B030988 Glycoluril CAS No. 496-46-8

Glycoluril

Cat. No.: B030988
CAS No.: 496-46-8
M. Wt: 142.12 g/mol
InChI Key: VPVSTMAPERLKKM-UHFFFAOYSA-N
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Description

Acetyleneurea, also known as glycoluril, is an organic compound with the molecular formula C₄H₆N₄O₂. It belongs to the class of imidazolines, which are organic compounds containing an imidazoline ring. This compound is characterized by its unique structure, which includes an unsaturated ring derived from imidazole with two nitrogen atoms at positions 1 and 3, and containing only one carbon-nitrogen double bond .

Mechanism of Action

Target of Action

Glycoluril is an organic chemical composed of two cyclic urea groups joined across the same two-carbon chain . It primarily targets various organic amines and has been used as a monomer for producing the macrocyclic cucurbiturils polymers . These polymers serve as hosts to bind to various neutral and cationic species .

Mode of Action

this compound interacts with its targets through host-guest recognition processes . The cavity of this compound is shaped by aromatic surfaces of negative electrostatic potential, which allows it to display high affinity and selectivity for planar and cationic aromatic guests . Electrostatic effects play a dominant role in the recognition process, where ion-dipole interactions may occur between ammonium ions and the C=O groups of this compound .

Biochemical Pathways

They are used in the synthesis of cucurbiturils , which are important host materials for several applications . This compound derivatives are also used in the construction of host molecules, including molecular tweezers and macrocycles .

Pharmacokinetics

It’s known that this compound is a white powder and its solubility in various media could influence its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to bind to various structures. For instance, this compound-derived molecular clips have been shown to have high affinity toward dicationic guests with large planar aromatic surfaces and cationic dyes derived from acridine . This allows for the selective sequestration and destaining of cells stained with certain dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyleneurea can be synthesized through various methods. One common synthetic route involves the reaction of glyoxal with urea under acidic conditions. The reaction typically proceeds as follows:

  • Glyoxal is reacted with urea in the presence of an acid catalyst.
  • The mixture is heated to promote the formation of acetyleneurea.
  • The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of acetyleneurea often involves the use of calcium carbide as a starting material. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Acetyleneurea undergoes several types of chemical reactions, including:

    Oxidation: Acetyleneurea can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduction products.

    Substitution: Acetyleneurea can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acetyleneurea can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Acetyleneurea has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Acetyleneurea can be compared with other similar compounds, such as:

Uniqueness

What sets acetyleneurea apart from these similar compounds is its unique combination of structural features and reactivity.

Properties

IUPAC Name

1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione
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InChI

InChI=1S/C4H6N4O2/c9-3-5-1-2(7-3)8-4(10)6-1/h1-2H,(H2,5,7,9)(H2,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVSTMAPERLKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(NC(=O)N1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6031380
Record name Glycoluril
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Molecular Weight

142.12 g/mol
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Physical Description

Liquid; Other Solid, Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-
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CAS No.

496-46-8
Record name Glycoluril
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Record name Perhydroimidazo[4,5-d]imidazole-2,5-dione
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Synthesis routes and methods I

Procedure details

Into a reaction vessel equipped as in Example A was charged 1064 grams tetramethoxymethyl glycoluril (TMMGU) and 532 grams hydrogenated bisphenol-A which was melted and heated to 120° C. 14 grams of Polycat 200 catayst was added slowly over a 30-minute period at 110°-120° C. to control foaming. The batch temperature was then raised slowly to 160° C. and foaming controlled with 2 grams additions of Quadrol. Total Quadrol added is 10.4 grams. Upon reaching a tack temperature of 80°-85° C., the batch was discharged into a tray. The product, a methoxy-methyl-functional copolymer of TMMGU and HBPA, has a tack temperature of 84° C., a viscosity at 50% non-volatile content in meta-pyrol of K and a methoxy equivalent weight of 212. A small amount of self-condensation had also occurred in this reaction in addition to the primary methoxyhydroxyl reaction.
[Compound]
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212
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methoxyhydroxyl
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meta-pyrol
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1064 g
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[Compound]
Name
hydrogenated bisphenol-A
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532 g
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reactant
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14 g
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Synthesis routes and methods II

Procedure details

The purpose of the present example was to determine the pH conditions required to dissolve approximately 1% 1,3,4,6-tetrachloroglycoluril in water in the presence of detergent.
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Synthesis routes and methods III

Procedure details

Into a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser there was introduced 950 parts (30 moles) of methanol and 40 parts of concentrated hydrochloric acid. To this mixture, 262 parts (1 mole of tetramethylol glycoluril) were added and the reaction mixture was stirred at 25°-30° C. In about 15-20 minutes, all the tetramethylol glycoluril went into solution. After half an hour, the reaction mixture was neutralized with 140 parts of sodium bicarbonate and 20 parts of sodium carbonate at 22°-23° C. The pH after neutralization was about 8. The salt was filtered. The filtrate was concentrated at 60° C. under reduced pressure. The yield of the syrupy product after filtration of the salt was 290 parts, which was diluted to 90% solids with cellosolve. The product characteristics were as follows: Foil Solids: 91.4%; Pan Solids: 82.2%; and Gardner-Holdt Viscosity (25° C.): Z1. I.R. of the product indicated that the methylated product has a significant amount of unreacted methylol groups.
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30 mol
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Synthesis routes and methods IV

Procedure details

590 g (5 mols) of 4,5-dihydroxy-2-imidazolidinone and 300 g (5 mols) of urea were dissolved in 1 liter of water. 30 ml of concentrated hydrochloric acid was added to the solution and the mixture was stirred at 90° C. for 1 hour. After cooling, the crystals thus precipitated were collected by filtration, washed with water and dried to obtain 526 g (yield: 74%) of glycoluril. The melting point of glycoluril was above 300° C.
Quantity
590 g
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reactant
Reaction Step One
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300 g
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1 L
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30 mL
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reactant
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Yield
74%

Synthesis routes and methods V

Procedure details

The following experimental procedure was utilized to test physical properties of nonwoven substrates impregnated with the tetramethylol glycoluril-containing VAE copolymer emulsions. The copolymer binder was applied to the substrate using the Atlas padding technique. The emulsions were initially diluted with deionized water to 9.0% solids and the pH was adjusted to 4.0 with ammonium chloride. Whatman #4 chromatography paper was saturated with the binder, the samples were dried, heated at 300° F. for five minutes and then subjected to tensile testing. The strips were immersed in solvent for three minutes and then placed in an Instron (2" jaw span, 1"/min. crosshead speed) for testing.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycoluril
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Glycoluril
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Glycoluril
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Glycoluril
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Glycoluril
Customer
Q & A

Q1: What is the molecular formula and weight of glycoluril?

A1: this compound, also known as tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, has the molecular formula C4H6N4O2 and a molecular weight of 142.11 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A2: Researchers frequently employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction analysis to elucidate the structure and properties of this compound derivatives. [, , , , ]

Q3: How does the structure of this compound contribute to its reactivity?

A3: The presence of two urea fragments in the this compound structure introduces two reactive centers: NH-groups and C=O groups. These groups enable various chemical transformations, including N-alkylation, N-acylation, halogenation, and reactions with aldehydes. [, , ]

Q4: How does the introduction of substituents influence the NMR spectra of glycolurils?

A4: Electron-withdrawing substituents generally cause shielding of the C=O group carbons in 13C NMR, while electron-donating substituents lead to deshielding of CH-CH carbons due to electron density redistribution and anisotropic effects. []

Q5: What is the stability of this compound under different conditions?

A5: this compound exhibits remarkable stability under various conditions, including harsh acidic environments. This stability makes it a suitable building block for synthesizing macrocycles like cucurbiturils. [, ]

Q6: What are the applications of this compound based on its material compatibility and stability?

A6: this compound finds applications in powder coatings, hydrophilic coatings, and as a slow-release nitrogen fertilizer due to its stability and compatibility under various conditions. [, , ]

Q7: How does this compound function as a molecular template in organic synthesis?

A7: The concave shape of this compound and its derivatives allows them to act as molecular templates, promoting intramolecular reactions by pre-organizing reactants in close proximity. One example is the facilitation of Claisen-type condensations between acyl groups attached to the this compound nitrogen atoms. []

Q8: What factors influence the regioselectivity of this compound-templated Claisen condensations?

A8: The regioselectivity of these reactions depends on the substituents present on the acyl groups. Kinetic studies reveal that deprotonation of the acyl group is rate-limiting, and substituents influencing the acidity of this group significantly affect the reaction outcome. []

Q9: How is computational chemistry employed in this compound research?

A9: Researchers use computational methods, including Density Functional Theory (DFT) calculations, to predict the binding modes of this compound derivatives with proteins like streptavidin. These calculations assist in understanding the structure-activity relationships and guide the design of novel ligands. [, ]

Q10: Can you provide an example of how DFT calculations were used to study this compound-based molecular clips?

A10: DFT calculations were employed to investigate the effect of different functional groups on the size and shape of the cleft within this compound-based molecular clips. These calculations confirmed that modifications to the clip's convex face, even through cyclization reactions, do not significantly alter the dimensions of the binding cleft, preserving the clip's ability to dimerize and encapsulate guest molecules. []

Q11: How does the length of the side chain influence the binding affinity of this compound derivatives to streptavidin?

A12: Extending the alkyl chain length of a side chain attached to a specific nitrogen atom on the this compound core can lead to a progressive increase in binding affinity to streptavidin. For example, changing the side chain from a valerate (five carbons) to a caproate (six carbons) group results in stronger binding to the protein, indicating that hydrophobic interactions play a role in the complex formation. []

Q12: What strategies can be used to improve the formulation of this compound-based compounds?

A12: While specific formulation strategies depend on the intended application, researchers can explore various approaches to enhance the properties of this compound-based compounds. These include modifying the compound's solubility and bioavailability through the introduction of hydrophilic groups or utilizing drug delivery systems like nanoparticles for targeted delivery.

Q13: What are some analytical methods used to quantify this compound and its derivatives?

A14: High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is commonly employed to analyze this compound and related compounds. [, ]

Q14: What are some significant milestones in this compound research?

A16: The discovery of cucurbiturils, macrocycles formed by the condensation of this compound and formaldehyde, marked a turning point in the field. This finding opened avenues for supramolecular chemistry, leading to numerous applications in host-guest chemistry and materials science. [, ]

Q15: How does this compound research intersect with other scientific disciplines?

A15: this compound chemistry bridges various fields, including organic synthesis, supramolecular chemistry, materials science, and pharmaceutical research. Its diverse applications stem from its unique structure and reactivity, making it a valuable platform for interdisciplinary collaborations and technological advancements.

Q16: Can this compound be directly phosphorylated using phosphorus trichloride or pentachloride?

A18: No, direct phosphorylation of unsubstituted this compound using phosphorus trichloride or pentachloride is not feasible due to the absence of sufficiently active phosphorylation centers. []

Q17: How can this compound be used in the synthesis of cucurbiturils?

A19: this compound reacts with formaldehyde under acidic conditions to form cucurbit[n]urils, macrocyclic compounds with varying ring sizes (n). The reaction conditions, particularly the ratio of this compound to formaldehyde, influence the specific cucurbituril homologue formed. [, ]

Q18: What are nor-seco-cucurbit[n]urils (ns-CB[n])?

A20: These compounds are structural variations of cucurbiturils lacking one or more methylene bridges. They are often formed as byproducts during cucurbit[n]uril synthesis when the reaction stoichiometry deviates from the ideal ratio for complete cyclization. []

Q19: What is the significance of C-shaped and S-shaped this compound dimers in cucurbituril synthesis?

A21: These dimers are key intermediates in the formation of cucurbiturils. Understanding their formation, relative stabilities, and interconversion pathways is crucial for controlling the selectivity and yield of cucurbituril synthesis. [, , ]

Q20: What is the role of 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) in cucurbituril synthesis?

A22: HEDP can act as a "green catalyst" for the synthesis of cucurbit[6]uril in an aqueous medium. This finding provides a more environmentally friendly alternative to the traditional use of strong mineral acids as catalysts. []

Q21: What are some applications of this compound derivatives in polymer chemistry?

A23: this compound derivatives, particularly those with reactive functional groups, can be incorporated into polymers. For instance, molecular clips based on this compound have potential in developing reversibly cross-linked self-healable polymers. [, ]

Q22: How is this compound used in the development of flame-retardant materials?

A24: this compound serves as a scaffold for attaching flame-retardant groups like phosphorus-containing moieties. These this compound-based flame retardants find applications in enhancing the fire safety of various materials, including polyesters, polyvinyl chloride, and epoxy resins. [, ]

Q23: Can you provide an example of how this compound is employed in the synthesis of crown ether derivatives?

A25: this compound acts as a bridging unit to link two crown ether molecules, creating bis(crown ethers) with enhanced metal ion complexation abilities compared to their monomeric counterparts. []

Q24: Has this compound been investigated for its biological activity?

A26: While this compound itself may not possess potent biological activity, its derivatives have shown promise. For example, this compound-modified sodium carboxymethyl cellulose displays anti-adhesion properties in biological systems. []

Q25: How was this compound used to study the effect of dibromo-dichloro-glycoluril on bacterial spores?

A27: While not directly involved in the disinfectant's action, this compound serves as the backbone for dibromo-dichloro-glycoluril. This disinfectant exhibits potent bactericidal activity, disrupting the ultrastructure of bacterial spores and causing significant damage to their protective layers. []

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